molecular formula C22H11Br4KO5 B1262010 Eosinmethylene-blue CAS No. 6359-04-2

Eosinmethylene-blue

Cat. No. B1262010
CAS RN: 6359-04-2
M. Wt: 714 g/mol
InChI Key: UKZQEOHHLOYJLY-UHFFFAOYSA-M
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Description

Eosin-Methylene Blue (EMB) is a selective and differential culture medium used in microbiology. It was first developed in 1916 by Holt-Harris and Teague. The medium contains two indicator dyes: eosin Y and methylene blue . EMB agar serves several purposes, including the differentiation of gram-negative bacteria based on their ability to ferment lactose and sucrose .


Synthesis Analysis

The synthesis of EMB involves combining peptone, lactose, sucrose, and the two dyes (eosin Y and methylene blue). The specific proportions of these components are critical for achieving the desired selectivity and differentiation properties. The medium is prepared in solid agar form, allowing for the growth of bacterial colonies .


Molecular Structure Analysis

  • Lactose and Sucrose : Fermentable sugars that serve as energy sources for bacteria .


Chemical Reactions Analysis

  • Indicator Dyes : Eosin Y and methylene blue contribute to this differentiation process .


Physical And Chemical Properties Analysis

  • Colony Characteristics : Lactose fermenters exhibit dark-centered colonies, while non-fermenters are colorless .

Scientific Research Applications

1. Histopathological Applications

Eosin Methylene Blue (EMB) is widely used in histopathology. Methylene blue, a component of EMB, serves as an alternative nuclei staining agent in histopathological preparations, especially when hematoxylin is unavailable. This has been specifically noted in the staining of breast, cervical, and ovarian cancer samples (Rahmawati, Apriyadi, & Mamay, 2020).

2. Microbiological Research

EMB has played a significant role in microbiology. It has been used for differentiating blood cells and identifying malarial parasites. The development of stains composed of eosin and “ripened” methylene blue was a breakthrough in demonstrating the nuclei of malarial parasites (Krafts, Hempelmann, & Oleksyn, 2011).

3. Water Treatment Studies

EMB is also explored in the context of water treatment. Studies have shown that EMB can be effective in photodynamic inactivation of bacteria like E. coli, suggesting its potential use in water disinfection processes (Savino & Angeli, 1985).

4. Photodynamic Therapy

In medical research, EMB is investigated for its role in photodynamic therapy. The photoinactivation of bacteria like Staphylococcus aureus and Escherichia coli using EMB as a photosensitizer indicates its potential in medical treatments (Caires et al., 2017).

5. Chemical and Optical Studies

Chemically, EMB is explored for its nonlinear optical properties. Investigations into the optical nonlinear properties and limiting optical of EMB solutions reveal insights into the behavior of these dyes under specific conditions, which could have implications in data storage technologies (Hassan, Emshary, & Sultan, 2021).

Mechanism of Action

  • Differential Property : Eosin Y responds to pH changes, turning black under acidic conditions. This color change aids in distinguishing lactose fermenters from non-fermenters .

properties

IUPAC Name

potassium;2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)-6-oxoxanthen-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBZXYJXNIFCRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9Br4KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eosinmethylene-blue

CAS RN

6359-04-2
Record name Potassium methyl o-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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